molecular formula C26H18O3 B14439345 Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- CAS No. 75921-62-9

Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro-

Cat. No.: B14439345
CAS No.: 75921-62-9
M. Wt: 378.4 g/mol
InChI Key: ODADCWHSXKZZSU-UHFFFAOYSA-N
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Description

Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is a complex organic compound known for its unique structure and properties This compound belongs to the class of oxirenes, which are characterized by an oxygen atom incorporated into a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA). This reaction proceeds through a concerted mechanism, forming an oxacyclopropane ring, which can be further hydrolyzed to yield the diol .

Industrial Production Methods

Industrial production of this compound may involve the use of more stable and scalable oxidizing agents, such as magnesium monoperoxyphthalate (MMPP). The reaction is usually carried out in nonaqueous solvents like chloroform or acetone to prevent hydrolysis of the epoxide ring .

Chemical Reactions Analysis

Types of Reactions

Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the oxirene ring to more stable forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions include various epoxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- involves its interaction with molecular targets through its reactive oxirene ring and hydroxyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal functions. The compound’s ability to undergo various chemical transformations also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is unique due to its hexacene backbone, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and medicinal chemistry .

Properties

CAS No.

75921-62-9

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

7-oxaheptacyclo[13.12.0.03,13.05,11.06,8.017,26.019,24]heptacosa-1(27),2,4,11,13,15,17,19,21,23,25-undecaene-9,10-diol

InChI

InChI=1S/C26H18O3/c27-23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)25-26(29-25)24(23)28/h1-12,23-28H

InChI Key

ODADCWHSXKZZSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C7C(O7)C(C(C6=CC5=CC4=CC3=CC2=C1)O)O

Origin of Product

United States

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